2-(Benzyloxy)cyclopentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-(Benzyloxy)cyclopentan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclopentanone with benzyl alcohol in the presence of an acid catalyst to form 2-(benzyloxy)cyclopentanone. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 2-(benzyloxy)cyclopentan-1-ol. Finally, the amination of this alcohol with ammonia or an amine source, followed by treatment with hydrochloric acid, produces this compound .
Analyse Chemischer Reaktionen
2-(Benzyloxy)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)cyclopentan-1-amine hydrochloride is utilized in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-(Benzyloxy)cyclopentan-1-amine hydrochloride can be compared with similar compounds such as:
2-(Benzyloxy)cyclopentan-1-ol: This compound is an intermediate in the synthesis of this compound.
Cyclopentanone: The starting material for the synthesis of this compound.
Benzyl alcohol: Another starting material used in the synthesis process.
These comparisons highlight the unique structure and reactivity of this compound, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C12H18ClNO |
---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
2-phenylmethoxycyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9,13H2;1H |
InChI-Schlüssel |
YKVRQNSFUGFHHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)OCC2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.